N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide
Description
N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazine ring, multiple methyl groups, and a trifluoromethylphenyl moiety
Properties
IUPAC Name |
N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-9-10(2)21-14(23)13(20-9)15(24)22(3)8-11-4-6-12(7-5-11)16(17,18)19/h4-7H,8H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTVVOXFDPGPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)N(C)CC2=CC=C(C=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the substituents step-by-step. Key steps may include:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoromethylphenyl group: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using a trifluoromethylphenyl boronic acid and a halogenated pyrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
N,5,6-trimethyl-2-oxo-N-phenyl-1H-pyrazine-3-carboxamide: Lacks the trifluoromethyl group, which may affect its binding properties and stability.
N,5,6-trimethyl-2-oxo-N-[[4-(methyl)phenyl]methyl]-1H-pyrazine-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in N,5,6-trimethyl-2-oxo-N-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazine-3-carboxamide makes it unique compared to similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
